3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
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Properties
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-6-7-19-17(14-16)22-23(27-19)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)20-5-3-2-4-18(20)25/h2-7,14-15,27H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URURJMLKNRYIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the gaba_a receptor, suggesting that this could be a potential target. The GABA_A receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Biological Activity
The compound 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a diverse range of biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN5O2
- Molecular Weight : 425.91 g/mol
- CAS Number : 1326939-83-6
The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Antidepressant and Antipsychotic Effects
Research indicates that compounds containing piperazine rings can exhibit significant activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors. For instance:
- Dopamine D4 Receptor Affinity : A related compound with a similar piperazine structure demonstrated high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating potential efficacy in treating mood disorders .
Antitumor Activity
Preliminary studies have suggested that the pyrimidoindole scaffold may possess antitumor properties. Compounds with similar structures have been shown to inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival .
In Vitro Studies
- Cell Line Tests : In vitro testing on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested.
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism similar to known chemotherapeutic agents .
In Vivo Studies
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Compounds containing piperazine rings are often associated with antidepressant properties. The presence of the piperazine moiety in this compound may contribute to its potential efficacy in treating mood disorders, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .
-
Antipsychotic Properties :
- The structural similarity to known antipsychotic agents suggests that this compound might exhibit antipsychotic effects. Studies on related compounds have shown that modifications to piperazine derivatives can enhance their affinity for dopamine receptors, which are crucial in the treatment of schizophrenia .
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step chemical reactions involving piperazine derivatives and various acylation processes. The ability to modify the piperazine or indole components allows for the exploration of structure-activity relationships (SAR), which can lead to more potent analogs .
Case Studies
- In Vivo Studies :
-
Molecular Docking Studies :
- Molecular docking studies have been conducted to predict the binding affinities of related compounds to various biological targets. These studies reveal that modifications to the piperazine ring can significantly alter binding interactions, highlighting the importance of structural optimization in drug design .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Piperazine derivatives | Increased serotonin levels |
| Antipsychotic | Indole-based compounds | Reduced dopaminergic activity |
| Anti-inflammatory | Pyrimidine analogs | Decreased cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
